molecular formula C6H6O6 B1219233 Hexahydroxybenzene CAS No. 608-80-0

Hexahydroxybenzene

Cat. No.: B1219233
CAS No.: 608-80-0
M. Wt: 174.11 g/mol
InChI Key: VWPUAXALDFFXJW-UHFFFAOYSA-N
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Description

Hexahydroxybenzene (HHB, CAS 608-80-0) is an organic compound with the formula C₆H₆O₆ and a molecular weight of 174.11 g/mol. This crystalline solid, soluble in hot water, is a six-fold phenol of benzene, also known as benzenehexol . It is characterized by a symmetric benzene ring fully substituted with hydroxyl groups, which can lose six H⁺ ions to form the hexaanion C₆O₆⁶⁻ . A primary application of this compound in advanced materials research is as a fundamental building block for two-dimensional (2D) conductive metal-organic frameworks (MOFs) . Its molecular structure allows it to coordinate with metal ions to form porous, graphene-like honeycomb lattices. For instance, the framework Cu₃(C₆O₆)₂ (Cu-HHB) has been experimentally synthesized and exhibits semiconducting properties with a bandgap of approximately 1 eV, making it a promising candidate for applications in nanoelectronics, sensors, and next-generation energy storage systems . The porous structure of these MOFs is ideal for adatom adsorption and diffusion, which is critical for developing superior rechargeable batteries and supercapacitors . The compound can be synthesized through the reductive coupling of carbon monoxide (CO). A traditional preparation involves the reaction of carbon monoxide with metallic potassium under specific conditions to yield the hexapotassium salt of this compound, which upon hydrolysis gives the final product . Alternatively, this compound can be obtained by the reduction of tetrahydroxy-p-benzoquinone (THBQ) . The mechanism of the CO coupling route is complex and is proposed to proceed through intermediates like dihetero-metallacyclopentynes, ultimately leading to the cyclization and formation of the benzene ring . Research Applications: • Conductive 2D MOFs: Serves as a redox-active organic linker for constructing frameworks with metals like Cu, Ni, and Co for electronic and catalytic applications . • Energy Storage: Investigated as an electrode material in supercapacitors and metal-ion (e.g., Li, Na) batteries due to its ability to form porous, conductive networks . • Coordination Chemistry: Forms adducts with ligands such as 2,2'-bipyridine and various metal complexes . • Organic Synthesis: A starting material for discotic liquid crystals and can be oxidized to other valuable compounds like tetrahydroxy-p-benzoquinone and rhodizonic acid . Handling and Storage: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Handle as an air-sensitive solid and store frozen (< 0°C) under an inert atmosphere to ensure stability .

Properties

IUPAC Name

benzene-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPUAXALDFFXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6O6
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DSSTOX Substance ID

DTXSID0060563
Record name Benzenehexol
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Molecular Weight

174.11 g/mol
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CAS No.

608-80-0
Record name Hexahydroxybenzene
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Record name Hexahydroxybenzene
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Mechanism of Action

Mode of Action

The mode of action of this compound is primarily through its interactions with its targets. For instance, it has been reported that this compound can form an adduct with 2,2’-bipyridine, with a 1:2 molecular ratio. This suggests that this compound can interact with other compounds to form complex structures. Additionally, it has been found that this compound can lose the six H+ ions from the hydroxyl groups, yielding the hexaanion C6O6−6. This indicates that this compound can undergo ionization, which may affect its interactions with its targets.

Biochemical Pathways

It has been reported that the oxidation of this compound yields tetrahydroxy-p-benzoquinone (thbq), rhodizonic acid, and dodecahydroxycyclohexane. This suggests that this compound may be involved in oxidation reactions and could potentially influence related biochemical pathways.

Pharmacokinetics

It is known that this compound is a crystalline solid soluble in hot water, which suggests that it may have good bioavailability when administered orally

Result of Action

It has been suggested that this compound can form complex structures with other compounds, which could potentially lead to various molecular and cellular effects

Action Environment

It is known that this compound is a crystalline solid with a melting point above 310°c, suggesting that it may be stable under a wide range of environmental conditions

Biochemical Analysis

Biochemical Properties

Hexahydroxybenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can lose the six hydrogen ions from its hydroxyl groups, forming the hexaanion C₆O₆⁶⁻ . This anion can interact with metal ions, forming complexes that are useful in various biochemical applications. For example, the potassium salt of this anion is a component of Liebig’s “potassium carbonyl,” a product of the reaction of carbon monoxide with potassium . Additionally, this compound can form esters and ethers, which further expand its biochemical utility .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal ions can impact cellular functions by altering the availability of these ions for other biochemical processes . Additionally, this compound’s interactions with enzymes and proteins can modulate their activity, leading to changes in cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to metal ions, forming complexes that can inhibit or activate enzymes . For example, the formation of the hexaanion C₆O₆⁶⁻ can lead to the inhibition of certain enzymes by sequestering metal ions required for their activity . Additionally, this compound can undergo oxidation to form tetrahydroxy-p-benzoquinone, rhodizonic acid, and dodecahydroxycyclohexane, which can further interact with biomolecules and influence cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of various oxidation products . These degradation products can have different biochemical properties and can influence cellular functions differently. Long-term studies have shown that this compound and its degradation products can have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and disruption of cellular functions . These threshold effects highlight the importance of careful dosage control in biochemical applications involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be oxidized to form tetrahydroxy-p-benzoquinone, rhodizonic acid, and dodecahydroxycyclohexane . These oxidation products can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . The compound’s interactions with enzymes and cofactors can also modulate these metabolic pathways, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, this compound can form complexes with metal ions, which can be transported by specific metal ion transporters . This transport mechanism ensures the proper distribution of this compound within cells and tissues .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with biomolecules . The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can accumulate in the cytoplasm or be transported to the nucleus, where it can influence gene expression and other nuclear processes . The compound’s localization can also affect its activity and function within the cell .

Biological Activity

Hexahydroxybenzene, also known as Benzenehexol, is an organic compound with the chemical formula C6H6O6. It has garnered attention in various fields of research due to its unique biochemical properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Target Interactions
this compound interacts with various biological targets, including enzymes and metal ions. Its hydroxyl groups allow it to form complexes that can modulate enzyme activity and influence cellular metabolism. The compound has been shown to form adducts with ligands such as 2,2’-bipyridine, indicating its potential role in coordination chemistry and biological catalysis.

Biochemical Pathways
The oxidation of this compound leads to the formation of several products, including tetrahydroxy-p-benzoquinone and rhodizonic acid. These metabolic products can further participate in biochemical reactions, influencing pathways related to oxidative stress and cellular signaling .

Cellular Effects

This compound exhibits a range of cellular effects:

  • Cell Signaling : It has been observed to affect cell signaling pathways by altering the availability of metal ions, which are crucial for various enzymatic reactions.
  • Gene Expression : The compound can influence gene expression patterns, potentially leading to changes in cellular function and behavior.
  • Metabolic Activity : At low doses, this compound can modulate metabolic pathways without significant toxicity, suggesting a therapeutic window for its use in biomedical applications .

Pharmacokinetics

This compound is characterized by its solubility in hot water and stability under physiological conditions. Its transport within biological systems is facilitated by interactions with specific transporters and binding proteins, allowing for effective distribution to target tissues.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Enzyme Modulation Study : Research indicated that this compound can modulate the activity of certain enzymes involved in metabolic pathways. In animal models, low doses resulted in enhanced enzyme activity without inducing toxic effects.
  • Metal Ion Complexation : A study demonstrated that this compound forms stable complexes with copper ions (Cu) in metal-organic frameworks (MOFs). These complexes exhibited unique electronic properties and stability under electron beam irradiation, highlighting their potential for applications in materials science and catalysis .
  • Antioxidant Activity Assessment : In vitro studies have suggested that this compound possesses antioxidant properties, potentially protecting cells from oxidative damage through its ability to scavenge free radicals and chelate metal ions .

Summary of Biological Activities

Activity Type Description
Enzyme ModulationEnhances enzyme activity at low doses without toxicity.
Metal Ion ComplexationForms stable complexes with metal ions like Cu, affecting electronic properties.
Antioxidant PropertiesScavenges free radicals and chelates metal ions, providing cellular protection against oxidative stress.

Scientific Research Applications

Chemical Synthesis

Hexahydroxybenzene as a Chemical Intermediate

  • This compound serves as a crucial intermediate in organic synthesis. Its ability to undergo various transformations allows it to be converted into numerous derivatives, which are essential in the production of pharmaceuticals, agrochemicals, and other organic compounds.
  • For instance, this compound can be oxidized to produce tetrahydroxy-p-benzoquinone and rhodizonic acid, which are important for further chemical reactions .

Materials Science

Metal-Organic Frameworks (MOFs)

  • This compound is utilized in the synthesis of two-dimensional metal-organic frameworks. These frameworks exhibit potential applications in energy storage and electrocatalysis due to their conductive properties .
  • Research has shown that this compound-based MOFs can act as effective electrocatalysts for oxygen reduction reactions, which are critical in fuel cell technology.

Liquid Crystals

  • Partially O-alkylated derivatives of this compound have been explored for their liquid crystalline properties. The arrangement and stereochemistry of hydroxyl groups significantly influence the stability and type of mesophases formed.

Biochemical Applications

Interaction with Metal Ions

  • This compound can form complexes with various metal ions, impacting cellular functions and enzyme activities. This property is being investigated for its potential therapeutic applications .
  • It has been observed that this compound influences cellular signaling pathways and gene expression through its interactions with biomolecules .

Analytical Chemistry

  • In analytical methods, this compound has been used as an internal standard in gas chromatography coupled with mass spectrometry for measuring specific biomolecules in serum samples .

Energy Storage and Conversion

Photo-Electrode Materials

  • Recent studies propose this compound as an active material in photo-enhanced lithium-ion batteries. It functions both as a light harvester and an energy storage medium, enhancing charge transfer efficiency when exposed to light .

Case Studies

Study Application Findings
Synthesis of Metal Complexes Formation of Lanthanide Sandwich ComplexesDemonstrated the ability of this compound to stabilize lanthanide ions through sandwich-like structures .
Oxidation Pathways Chemical TransformationIdentified oxidation products such as tetrahydroxy-p-benzoquinone and rhodizonic acid through systematic oxidation reactions .
Electrocatalytic Properties Fuel Cell ApplicationsShowed that this compound-based frameworks significantly enhance electrocatalytic activity for oxygen reduction reactions.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Formula Molecular Weight (g/mol) Key Properties
Hexahydroxybenzene C₆(OH)₆ 174.11 Aromatic, redox-active, MOF ligand
Tetrahydroxybenzoquinone C₆O₄(OH)₂ 200.08 Quinone, six redox-active groups
Inositol C₆H₁₂O₆ 180.16 Aliphatic, biochemical role

Table 2: MOF Performance Comparison

MOF Property Cu-HHB Cu-HAB Cu₃(HHTP)₂
Conductivity (S/cm) 10⁻⁵–10⁻³ 10⁻²–10⁻¹ 10⁻¹–10⁰
Bandgap (eV) ~1.0 ~0.5 ~0.3
Stability in Air Moderate High High

Preparation Methods

Reaction Mechanism and Conditions

THBQ undergoes enolic reduction in acidic media. Stannous chloride acts as a reducing agent, converting the quinone structure to the hexahydroxybenzene enol form. The reaction is typically performed under reflux conditions (boiling HCl) with strict exclusion of oxygen to prevent re-oxidation.

Key Steps :

  • Dissolution of THBQ : 10 g of THBQ is dissolved in 200 mL of 2.5 N HCl.

  • Reduction : 100 g of stannous chloride dihydrate is added rapidly to the boiling solution.

  • Precipitation : Concentrated HCl is added to the cooled mixture, precipitating this compound as white crystals.

  • Purification : Crystals are filtered, washed with ethanol and HCl, and dried under nitrogen.

Experimental Data and Yields

ParameterValueSource
Yield75% (crude product)
Purity>99% after recrystallization
Reaction Time15–30 minutes
TemperatureBoiling HCl (reflux)

Advantages and Limitations

  • Advantages : High yield, straightforward purification, and minimal side reactions.

  • Limitations : Requires strict anoxic conditions; THBQ availability may limit scalability.

Alkali Metal Carbonyl Hydrolysis

This method involves the reaction of alkali metals (e.g., sodium, potassium) with carbon monoxide (CO) under high pressure and temperature, followed by hydrolysis.

Reaction Mechanism and Conditions

Alkali metals react with CO to form metal carbonyls, which hydrolyze to yield this compound. Sodium is preferred due to easier hydrolysis compared to potassium derivatives.

Key Steps :

  • Carbonyl Formation : Sodium or potassium is reacted with CO at 250–380°C and 30–180 atm pressure.

  • Hydrolysis : The resulting carbonyl is treated with water or acids (e.g., acetic acid) under reducing conditions (e.g., SnCl₂/HCl).

Experimental Data and Yields

ParameterValueSource
Sodium Conversion72% (optimal conditions)
Reaction Temperature340°C
Pressure70–90 atm
Hydrolysis Additive1% Na₂CO₃ improves yield

Advantages and Limitations

  • Advantages : Direct synthesis from CO and alkali metals; scalable for industrial use.

  • Limitations : Requires specialized autoclaves; residual metal salts necessitate purification.

Oxidation of Inositol

A less common method involves oxidizing myo-inositol to this compound, though details are sparse in modern literature.

Reaction Overview

Myo-inositol is oxidized to form this compound via enolization. This route is historically significant but has largely been superseded by the SnCl₂ and alkali metal methods.

Comparative Analysis of Methods

MethodYieldPurityScalabilityKey Reagents
SnCl₂ Reduction75%HighModerateTHBQ, SnCl₂, HCl
Alkali Metal Carbonyl38–72%ModerateHighNa/K, CO, H₂O/HCl
Inositol Oxidation<50%LowLowMyo-inositol, Oxidizer

Purification and Derivatization

Post-Synthesis Processing

  • Recrystallization : this compound is recrystallized from 2-methoxyethanol or ethanol to remove impurities.

  • Derivatives :

    • Hexaacetate : Acetylation yields C₆(-O(CO)CH₃)₆ (mp 220°C).

    • Hexabenzoate : Benzoate ester (mp 323–325°C) .

Q & A

Basic Research Questions

Q. How can researchers accurately determine the molecular weight and structural configuration of Hexahydroxybenzene, and what analytical techniques are essential for confirming its purity?

  • Methodological Answer : The molecular weight of this compound (174.1086 g/mol) is calculated by summing the atomic weights of its constituent atoms (6 C, 6 H, 6 O) using standardized atomic weights (C: 12.0107, H: 1.008, O: 15.9994) . To confirm purity, techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical. Common errors include contamination during synthesis or incomplete desiccation, which can skew elemental analysis results. Cross-validation with X-ray crystallography may resolve structural ambiguities .

Q. What are the established protocols for synthesizing this compound in laboratory settings, and how can researchers mitigate common synthetic challenges such as oxidation or instability?

  • Methodological Answer : Synthesis typically involves controlled hydroxylation of benzene derivatives under inert atmospheres to prevent oxidation. For example, stepwise hydroxylation using protective groups (e.g., silyl ethers) can stabilize intermediates. Challenges include managing exothermic reactions and avoiding side products like quinones. Researchers should employ real-time monitoring via infrared (IR) spectroscopy and use argon/vacuum environments to minimize degradation .

Advanced Research Questions

Q. What experimental strategies can be employed to investigate the thermal and photochemical stability of this compound, and how should researchers design controlled degradation studies to identify byproducts?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability under varying oxygen levels. Photodegradation studies require UV-Vis irradiation setups with wavelength-specific filters. Byproducts (e.g., oxidized derivatives like triquinones) are identified using liquid chromatography-mass spectrometry (LC-MS). Researchers must calibrate equipment to account for ambient humidity, which accelerates decomposition .

Q. How can interdisciplinary approaches resolve discrepancies in reported solubility profiles of this compound across different solvent systems?

  • Methodological Answer : Contradictory solubility data may arise from polymorphic forms or solvent polarity effects. A combined approach using computational solubility parameters (Hansen solubility parameters) and experimental phase diagrams can clarify inconsistencies. Researchers should standardize solvent purity and temperature (e.g., using controlled water baths) during testing. Statistical tools like ANOVA identify outliers in replicated measurements .

Q. What methodologies are recommended for assessing the environmental persistence of this compound in aqueous systems, and how can bioaccumulation models be adapted given its unique hydroxylated structure?

  • Methodological Answer : Persistence is evaluated via hydrolytic stability tests at varying pH levels, with LC-MS tracking degradation kinetics. Bioaccumulation potential is modeled using octanol-water partition coefficients (log Kₒw), though this compound’s high polarity may require adjustments to traditional models. Field studies should account for matrix effects (e.g., organic matter in water) using solid-phase extraction (SPE) and isotopic labeling for trace detection .

Data Analysis and Reproducibility

Q. How should researchers address variability in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Variability in NMR or IR spectra often stems from solvent residues or incomplete drying. Researchers should use deuterated solvents and internal standards (e.g., tetramethylsilane) for calibration. Replicate experiments under identical conditions and metadata documentation (e.g., spectrometer settings) enhance reproducibility. Machine learning algorithms can classify spectral patterns to distinguish artifacts from genuine peaks .

Q. What frameworks ensure ethical and accurate reporting of this compound’s potential bioactivity in preliminary studies?

  • Methodological Answer : Preliminary bioactivity assays (e.g., cytotoxicity) must include negative controls and dose-response validation. Ethical reporting requires transparency about uncertainty ranges and avoidance of overgeneralization. Data should be archived in repositories like Zenodo with FAIR (Findable, Accessible, Interoperable, Reusable) principles. Cross-disciplinary peer review minimizes bias in interpreting biological relevance .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydroxybenzene
Reactant of Route 2
Hexahydroxybenzene

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